Cas no 7274-47-7 (2-(2-chloroethyl)benzoyl chloride)

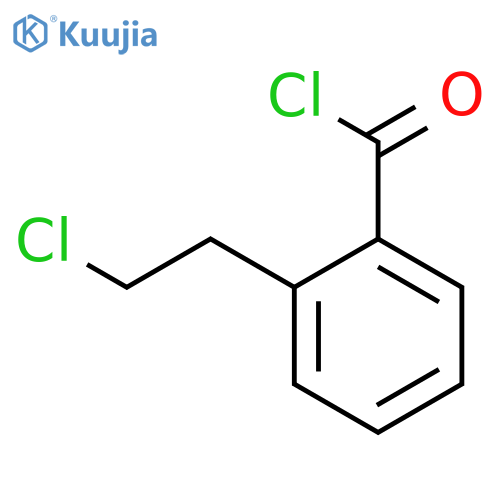

7274-47-7 structure

商品名:2-(2-chloroethyl)benzoyl chloride

2-(2-chloroethyl)benzoyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 2-(2-chloroethyl)-

- 2-(2-chloroethyl)benzoyl chloride

- 863-491-8

- 2-(2-chloroethyl)benzoylchloride

- 7274-47-7

- SCHEMBL1074538

- EN300-125378

-

- インチ: InChI=1S/C9H8Cl2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2

- InChIKey: PKRRIFLRGGRFQO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 201.9952203g/mol

- どういたいしつりょう: 201.9952203g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1Ų

2-(2-chloroethyl)benzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125378-10.0g |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95% | 10g |

$3131.0 | 2023-06-08 | |

| Enamine | EN300-125378-1.0g |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95% | 1g |

$728.0 | 2023-06-08 | |

| Enamine | EN300-125378-100mg |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95.0% | 100mg |

$252.0 | 2023-10-02 | |

| 1PlusChem | 1P01A4V8-50mg |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95% | 50mg |

$256.00 | 2025-03-04 | |

| 1PlusChem | 1P01A4V8-250mg |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95% | 250mg |

$502.00 | 2025-03-04 | |

| Aaron | AR01A53K-5g |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95% | 5g |

$2927.00 | 2025-03-29 | |

| Enamine | EN300-125378-500mg |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95.0% | 500mg |

$569.0 | 2023-10-02 | |

| 1PlusChem | 1P01A4V8-100mg |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95% | 100mg |

$357.00 | 2025-03-04 | |

| 1PlusChem | 1P01A4V8-1g |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95% | 1g |

$956.00 | 2025-03-04 | |

| A2B Chem LLC | AV51684-2.5g |

2-(2-chloroethyl)benzoyl chloride |

7274-47-7 | 95% | 2.5g |

$1539.00 | 2024-04-19 |

2-(2-chloroethyl)benzoyl chloride 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

7274-47-7 (2-(2-chloroethyl)benzoyl chloride) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬